O,O-Didodecyl hydrogen dithiophosphate
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Overview
Description
O,O-Didodecyl hydrogen dithiophosphate is an organophosphorus compound with the molecular formula C24H51O2PS2. It is a member of the dithiophosphate family, which are known for their applications in various industrial processes, including as additives in lubricants and as flotation agents in mineral processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O-Didodecyl hydrogen dithiophosphate can be synthesized through the reaction of dodecyl alcohol with phosphorus pentasulfide (P2S5) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, with the formation of the dithiophosphate ester as the primary product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves a one-pot reaction where dodecyl alcohol is reacted with phosphorus pentasulfide in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
O,O-Didodecyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiophosphate to thiophosphates.
Substitution: The dithiophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophosphates, and substituted dithiophosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O,O-Didodecyl hydrogen dithiophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O,O-Didodecyl hydrogen dithiophosphate involves its ability to decompose peroxides and trap free radicals. This antioxidant action is primarily due to the presence of the dithiophosphate group, which can interact with reactive oxygen species and neutralize them . The compound also acts as a ligand, forming complexes with metal ions and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- O,O-Diethyl hydrogen dithiophosphate
- O,O-Dimethyl hydrogen dithiophosphate
- O,O-Di-sec-butyl hydrogen dithiophosphate
- O,O-Diisopropyl hydrogen dithiophosphate
Uniqueness
O,O-Didodecyl hydrogen dithiophosphate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogues. These properties include enhanced solubility in non-polar solvents and improved performance as a lubricant additive .
Properties
CAS No. |
6028-51-9 |
---|---|
Molecular Formula |
C24H51O2PS2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
didodecoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H51O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29) |
InChI Key |
RZAQYVWTBXBLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)S |
Origin of Product |
United States |
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